Lipophilicity (XLogP3) Comparison: 2,4,4-Trifluorocyclohexan-1-one vs. 4,4-Difluorocyclohexan-1-one
2,4,4-Trifluorocyclohexan-1-one exhibits a computed XLogP3 of 1.5, indicating a 0.4-unit increase in lipophilicity compared to its 4,4-difluoro analog (XLogP3 = 1.1) [1][2]. This quantitative difference, derived from consistent computational methodology, suggests enhanced passive membrane permeability for the trifluoro derivative, a critical parameter in drug discovery and lead optimization [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 (computed) |
| Comparator Or Baseline | 4,4-Difluorocyclohexan-1-one: 1.1 (computed) |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem. |
Why This Matters
This 0.4-unit increase in logP translates to a measurable improvement in predicted membrane permeability, directly influencing the selection of 2,4,4-trifluorocyclohexan-1-one as a privileged building block for central nervous system (CNS) and intracellular target engagement programs.
- [1] PubChem. (2025). 2,4,4-Trifluorocyclohexan-1-one (CID 131400157): Computed Properties. View Source
- [2] PubChem. (2025). 4,4-Difluorocyclohexanone (CID 15789092): Computed Properties. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
